Nitroflumazenil

Descripción general

Descripción

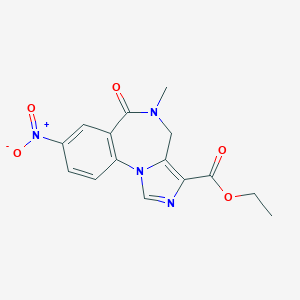

Nitroflumazenil (also known as Ro 15-4513) is a benzodiazepine receptor antagonist that has been used in the treatment of seizures and anxiety disorders. It is a synthetic compound that has been developed as an antidote for benzodiazepine overdose, and is currently being studied for its potential use in the treatment of Alzheimer's disease.

Aplicaciones Científicas De Investigación

Environmental Applications

- Reduction of Nitrobenzene in Wastewater : Research indicates that zerovalent iron (Fe0) can successfully reduce nitrobenzene, a major environmental pollutant, to aniline in synthetic wastewater. This method is useful for treating industrial wastewater streams containing high concentrations of nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).

- Treatment of Wastewater Containing Nitrophenol Compounds : The liquid membrane process has been used for treating wastewater containing nitrophenols, achieving significant reductions in total nitrophenols (Luan & Plaisier, 2004).

Medical and Pharmacological Applications

- Neuroprotective Mechanism in Neurodegenerative Diseases : Studies have shown that compounds like nitrobenzene have potential neuroprotective actions in brain regions affected by neurodegenerative diseases (Olaleye Oladele et al., 2020).

- Pharmacological Characterization : Nitroflavone derivatives, structurally similar to nitroflumazenil, have been studied for their potential anxiolytic-like effects and interactions with benzodiazepine receptors, indicating a broader pharmacological application for this compound-like compounds (Wolfman et al., 1998).

Therapeutic and Clinical Applications

- Nitroxide Compounds in Therapy : Nitroxide compounds, similar in some respects to this compound, have been used for various therapeutic applications, including protection against ionizing radiation and cancer treatment (Soule et al., 2007).

Application in Anesthesiology

- Modulation of Anesthetic Effects : Research has explored the effects of substances like flumazenil on the modulation of nitrous oxide-induced suppression in anesthesia, providing insight into how this compound might be used in similar contexts (Okuda et al., 1997).

Biochemical Research

- Biochemical Reactivity of Nitroimidazoles : Studies on nitroimidazoles, which share functional groups with this compound, provide insights into the biochemical reactivity of such compounds, with implications for their use in various biological and medical applications (Smith et al., 2013).

Environmental Science

- Removal of Nitrobenzene from Wastewater : Techniques for removing nitrobenzene from wastewater using constructed wetlands and other methods offer insight into potential environmental applications of this compound (Nawaz et al., 2019).

Cancer Research

- Anti-proliferative Agent in Renal Carcinoma : Nitrocoumarin compounds, related to this compound, have been researched for their anti-proliferative effects in cancer, specifically renal carcinoma, suggesting potential research avenues for this compound in oncology (Finn, Creaven, & Egan, 2003).

Propiedades

IUPAC Name |

ethyl 5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5/c1-3-24-15(21)13-12-7-17(2)14(20)10-6-9(19(22)23)4-5-11(10)18(12)8-16-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISDHNVVJHQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573174 | |

| Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84377-97-9 | |

| Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

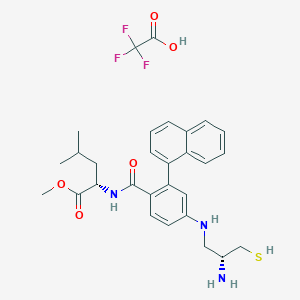

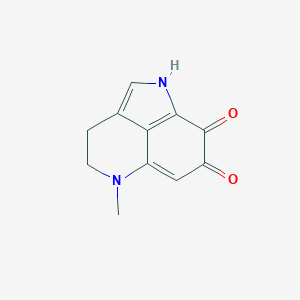

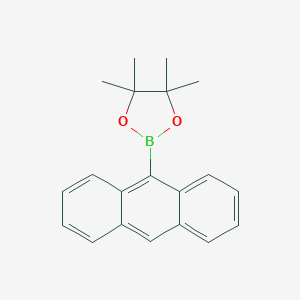

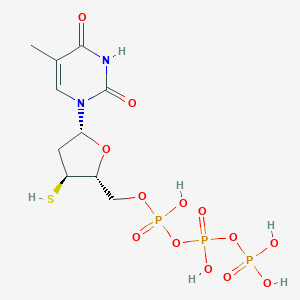

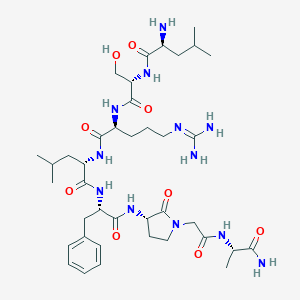

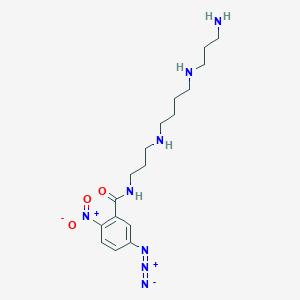

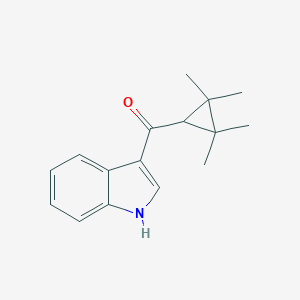

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)